

# Structural Insights into Sevabertinib's Engagement with the HER2 Kinase Domain

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sevabertinib**

Cat. No.: **B15611537**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**Sevabertinib** (BAY 2927088) is a potent, reversible, oral tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity against non-small cell lung cancer (NSCLC) harboring HER2 (ERBB2) mutations.<sup>[1][2][3][4]</sup> As a dual EGFR/HER2 inhibitor, understanding the precise molecular interactions between **Sevabertinib** and the HER2 kinase domain is paramount for rational drug design and the development of next-generation therapies. This technical guide provides a comprehensive overview of the structural biology of **Sevabertinib**'s binding, leveraging available crystallographic data and biochemical evidence. While a co-crystal structure of **Sevabertinib** with HER2 has not been publicly disclosed, the crystal structure of **Sevabertinib** in complex with wild-type EGFR (PDB ID: 9QXN) provides a robust model for inferring the binding mode in the highly homologous HER2 kinase domain.<sup>[5]</sup> This guide will detail the inferred binding interactions, present key quantitative data on its inhibitory activity, outline relevant experimental protocols for structural and biochemical analysis, and visualize the associated signaling pathways and experimental workflows.

## Introduction to Sevabertinib and its Target: HER2

Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other members of this family, HER2 does not have a known natural ligand.<sup>[2]</sup> Instead, it acts as a preferred heterodimerization partner for other ligand-bound EGFR family members, leading to

the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.<sup>[2]</sup> Overexpression or activating mutations of HER2 are well-established oncogenic drivers in a variety of cancers, including breast, gastric, and non-small cell lung cancer.<sup>[1]</sup>

**Sevabertinib** is an orally active, reversible TKI that potently inhibits mutant HER2 and EGFR, including those with exon 20 insertions, while showing selectivity against wild-type EGFR.<sup>[1][6]</sup> Its development addresses a critical need for effective therapies in patients with HER2-mutant lung cancer who have limited treatment options.<sup>[1][2][7]</sup>

## Structural Biology of Sevabertinib Binding

As of the date of this document, an experimental structure of **Sevabertinib** in complex with the HER2 protein is not available in the Protein Data Bank (PDB). However, the crystal structure of **Sevabertinib** bound to the wild-type EGFR kinase domain (PDB ID: 9QXN) has been solved at a resolution of 2.14 Å.<sup>[5]</sup> Given the high degree of sequence and structural homology between the ATP-binding pockets of EGFR and HER2, this structure serves as a valuable surrogate for understanding the binding mechanism of **Sevabertinib** to HER2.

## Inferred Binding Mode of Sevabertinib in the HER2 Kinase Domain

The kinase domains of EGFR and HER2 share a high degree of sequence identity, particularly in the ATP-binding site. By analogy with the EGFR co-crystal structure, **Sevabertinib** is expected to bind to the ATP-binding pocket of HER2 in a reversible, non-covalent manner. The inhibitor likely adopts a conformation that allows it to form key hydrogen bonds and hydrophobic interactions with conserved residues in the hinge region and the hydrophobic pocket of the kinase domain.

### Key Inferred Interactions:

- **Hinge Region:** **Sevabertinib** is predicted to form hydrogen bonds with the backbone of residues in the hinge region of HER2, mimicking the interaction of the adenine moiety of ATP.
- **Hydrophobic Pockets:** The various moieties of the **Sevabertinib** molecule are expected to occupy and interact with hydrophobic pockets within the ATP-binding cleft, contributing to its

high binding affinity.

- Gatekeeper Residue: The nature of the "gatekeeper" residue in HER2, which is a threonine (Thr798), is crucial for inhibitor specificity. The design of **Sevabertinib** likely accommodates this residue to achieve potent inhibition.

## Quantitative Analysis of Sevabertinib Activity

**Sevabertinib** has demonstrated potent inhibitory activity against wild-type HER2 and various HER2 mutants. The following tables summarize key quantitative data from preclinical and clinical studies.

**Table 1: In Vitro Inhibitory Activity of Sevabertinib**

| Target                 | IC50 (nM) | Assay Conditions         | Reference |
|------------------------|-----------|--------------------------|-----------|
| Wild-type HER2         | <0.5      | Physiological ATP (2 mM) | [1]       |
| HER2 (A775insYVMA)     | <0.5      | Physiological ATP (2 mM) | [1]       |
| Wild-type EGFR         | <0.5      | Physiological ATP (2 mM) | [1]       |
| EGFR (D770_N771insSVD) | <0.5      | Physiological ATP (2 mM) | [1]       |
| HER4                   | 13.9      | Physiological ATP (2 mM) | [1]       |

**Table 2: Clinical Efficacy of Sevabertinib in HER2-Mutant NSCLC (SOHO-01 Trial)**

| Patient Cohort                                         | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |
|--------------------------------------------------------|-------------------------------|-----------------------------------|----------------------------------------|-----------|
| Previously Treated, HER2-Targeted Therapy-Naïve (n=81) | 64%                           | 9.2 months                        | 8.3 months                             | [4][8]    |
| Previously Treated with HER2-Directed ADCs (n=55)      | 38%                           | 8.5 months                        | 5.5 months                             | [4][8]    |
| Treatment-Naïve (n=73)                                 | 71%                           | 11.0 months                       | Immature                               | [4][8]    |

## Signaling Pathways and Experimental Workflows

### HER2 Signaling Pathway and Inhibition by Sevabertinib

HER2 activation, typically through heterodimerization with other EGFR family members, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways. These pathways are crucial for cell proliferation, survival, and invasion. **Sevabertinib**, by blocking the kinase activity of HER2, effectively abrogates these downstream signals.

[Click to download full resolution via product page](#)

Caption: HER2 signaling pathway and the inhibitory action of **Sevabertinib**.

## Experimental Workflow: Protein-Ligand Co-crystallization

The determination of the structure of a protein-ligand complex, such as HER2 with **Sevabertinib**, typically follows a multi-step process involving protein expression and purification, crystallization, and X-ray diffraction data collection and analysis.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for protein-ligand co-crystallization.

## Detailed Experimental Protocols

### Protein Expression and Purification of HER2 Kinase Domain (General Protocol)

- Cloning: The human HER2 kinase domain (e.g., residues 676-1033) is cloned into a suitable expression vector, such as a baculovirus transfer vector, often with an N-terminal or C-terminal purification tag (e.g., His6-tag).
- Expression: The recombinant vector is used to generate baculovirus, which is then used to infect insect cells (e.g., *Spodoptera frugiperda*, Sf9) for protein expression.
- Lysis and Clarification: Cells are harvested and lysed. The lysate is clarified by centrifugation to remove cell debris.
- Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the His-tagged HER2 kinase domain is eluted with an imidazole gradient.
- Tag Removal (Optional): If a cleavable tag is used, the tag is removed by incubation with a specific protease (e.g., TEV protease).
- Ion-Exchange Chromatography: A further purification step using an ion-exchange column is performed to remove the protease and any remaining impurities.
- Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to obtain a monodisperse and homogenous protein sample in a suitable buffer for crystallization. Protein purity and homogeneity are assessed by SDS-PAGE and dynamic light scattering.

### X-ray Crystallography of HER2-Sevabertinib Complex (General Protocol)

- Complex Formation: The purified HER2 kinase domain is incubated with a molar excess of **Sevabertinib** (typically 2-5 fold) for a defined period to ensure complex formation.

- Crystallization: The HER2-**Sevabertinib** complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.
- Crystal Optimization: Initial crystal hits are optimized by varying the concentrations of the protein, ligand, and crystallizing agents, as well as temperature and pH, to obtain diffraction-quality crystals.
- Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
- Structure Determination and Refinement: The structure is solved by molecular replacement using a known kinase domain structure as a search model. The model is then built into the electron density maps and refined using software such as Phenix or CCP4. The ligand is modeled into the difference density and the final structure is validated.[9]

## Conclusion

The structural biology of **Sevabertinib**'s interaction with HER2, inferred from the homologous EGFR co-crystal structure, provides a detailed molecular basis for its potent and selective inhibitory activity. This understanding is crucial for the ongoing development and optimization of targeted therapies for HER2-driven malignancies. The generation of a direct HER2-**Sevabertinib** co-crystal structure remains a key goal to further refine our knowledge of this important drug-target interaction and to guide future drug discovery efforts.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]

- 2. Sevabertinib, a Reversible HER2 Inhibitor with Activity in Lung Cancer. | Broad Institute [broadinstitute.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Sevabertinib in Advanced HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Sevabertinib (BAY 2927088) granted FDA Priority Review for the treatment of patients with HER2-mutant non-small cell lung cancer [bayer.com]
- 7. esmo.org [esmo.org]
- 8. Sevabertinib in Advanced HER2-Mutant Non-Small-Cell Lung Cancer [cancer.fr]
- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Insights into Sevabertinib's Engagement with the HER2 Kinase Domain]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15611537#structural-biology-of-sevabertinib-binding-to-her2>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)